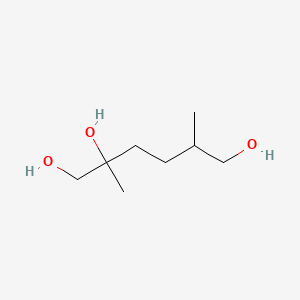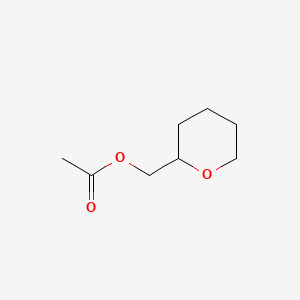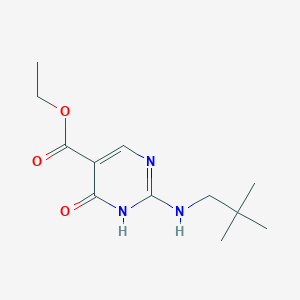
2,5-Dimethyl-1,2,6-hexanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,2,6-hexanetriol is an organic compound with the molecular formula C8H18O3. It is a triol, meaning it contains three hydroxyl groups (-OH). This compound is used in various chemical and industrial applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1,2,6-hexanetriol can be synthesized through several methods. One common method involves the hydrogenation of 5-hydroxymethylfurfural (HMF) to produce 2,5-bis(hydroxymethyl)furan, which is then further hydrogenated to yield this compound . Another method involves the reduction of acrolein dimer in the presence of alcohol, followed by hydrolysis and hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, using catalysts such as palladium or platinum on carbon supports .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,2,6-hexanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a catalyst to form alkanes.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halogenated compounds.
Scientific Research Applications
2,5-Dimethyl-1,2,6-hexanetriol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of resins, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1,2,6-hexanetriol involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,2,6-Hexanetriol: Similar structure but lacks the methyl groups at positions 2 and 5.
2,5-Dimethyl-2,5-hexanediol: Similar but contains only two hydroxyl groups.
Uniqueness
2,5-Dimethyl-1,2,6-hexanetriol is unique due to its three hydroxyl groups and the presence of methyl groups at positions 2 and 5. These structural features confer distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
10171-73-0 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,5-dimethylhexane-1,2,6-triol |
InChI |
InChI=1S/C8H18O3/c1-7(5-9)3-4-8(2,11)6-10/h7,9-11H,3-6H2,1-2H3 |
InChI Key |
ZLCKVFFTASJQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(CO)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(3,4-dichlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B15077691.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077708.png)
![Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15077714.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077721.png)
![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077725.png)
![6-[(5Z)-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15077743.png)
![3-Methyl-2-(3-methylbutyl)-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15077750.png)

![(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077754.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B15077759.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077761.png)
![N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15077779.png)

